molecular formula C16H16N6O3 B2577869 4-acetamido-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034558-95-5

4-acetamido-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

カタログ番号: B2577869
CAS番号: 2034558-95-5
分子量: 340.343
InChIキー: IKSFHNYUCCDINT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Acetamido-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a novel synthetic compound designed for pharmaceutical and biochemical research. This complex molecule features a 1,2,4-oxadiazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities, which is linked to a 1-methyl-1H-pyrazole system and a 4-acetamidobenzamide group . The 1,2,4-oxadiazole moiety is recognized for its metabolic stability and is frequently employed as a bioisostere for ester and amide functionalities, making it a valuable scaffold in the design of enzyme inhibitors and receptor ligands . The presence of the 1-methyl-1H-pyrazol-4-yl group is significant, as pyrazole-containing compounds are commonly explored in drug discovery for their potential to interact with various kinases and other enzymatic targets . This specific molecular architecture suggests potential application as a key intermediate or a target molecule in the development of therapeutic agents. Researchers can utilize this compound to explore its mechanism of action in areas such as oncology, immunology, and infectious diseases, particularly focusing on pathways where heterocyclic compounds have shown efficacy . It is supplied as a solid and should be stored in a cool, dry place. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

4-acetamido-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-10(23)19-13-5-3-11(4-6-13)16(24)17-8-14-20-15(21-25-14)12-7-18-22(2)9-12/h3-7,9H,8H2,1-2H3,(H,17,24)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSFHNYUCCDINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide (Z2194302854)

  • Structure : Features a propanamide linker instead of a benzamide and a pyrimidine substituent instead of an acetamido group.
  • Synthesis : 47% yield via method 1 (ESI-MS: m/z 342.2 [M + H]⁺) .
  • Key Differences: The pyrimidine group may enhance π-π stacking interactions compared to the benzamide in the target compound.

N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide ()

  • Structure: Incorporates a thioether linker and cyano-fluorophenyl substituent.
  • Key Differences: The thioether group may confer greater metabolic stability but reduced polarity compared to the methylene linker in the target compound.

Methyl({3-[1-(4-Methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)[(1-methylpyrazol-4-yl)methyl]amine ()

  • Structure : Includes a cyclopentyl and 4-methylphenyl group attached to the oxadiazole.
  • Key Differences :
    • The bulky cyclopentyl group may sterically hinder interactions with flat binding pockets, unlike the compact benzamide in the target compound.
    • The methylphenyl substituent could enhance hydrophobic interactions but reduce solubility.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Target/Activity
Target Compound ~369.35* Acetamido-benzamide, 1-methylpyrazole Not reported (speculative: kinases)
Z2194302854 () 342.2 Propanamide, pyrimidine CFTR modulator
N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-... ~443.45* Thioether, cyano-fluorophenyl Not reported (anticancer/viral?)
CRBP1-bound compound () ~435.50* Cyclopentyl, methylphenyl Retinol-binding protein 1

*Calculated based on structural formulas.

Discussion of Structural and Functional Divergence

  • Linker Flexibility : The methylene linker in the target compound may offer greater conformational flexibility compared to thioether or rigid cyclopentyl linkers, influencing binding kinetics .
  • Therapeutic Potential: While highlights CFTR modulation and implicates CRBP1, the target compound’s benzamide group suggests kinase or protease inhibition as plausible mechanisms, warranting further study.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。